1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline derivative and a pyridine derivative linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and pyridine derivatives, which undergo a series of reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations would include the availability and cost of raw materials, reaction scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might evaluate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline might include other quinoline or pyridine derivatives with comparable structures and properties. Examples could include:
- Quinoline-4-carboxylic acid derivatives
- Pyridine-2-carboxamide derivatives
- Methanone-linked heterocyclic compounds
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity, biological activity, and material properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(oxan-4-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-11-3-5-15-4-1-2-6-18(15)22)16-7-10-21-19(14-16)25-17-8-12-24-13-9-17/h1-2,4,6-7,10,14,17H,3,5,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPNOSGJHXPOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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